Lenalidomide impurity 13
Overview
Description
Lenalidomide impurity 13 is a chemical compound that is structurally related to lenalidomide, a derivative of thalidomide. Lenalidomide is widely used in the treatment of multiple myeloma and other hematologic malignancies due to its immunomodulatory, anti-angiogenic, and anti-inflammatory properties . Impurities like this compound are often studied to understand the purity, stability, and safety of the pharmaceutical product.
Preparation Methods
The synthesis of lenalidomide impurity 13 involves multiple steps starting from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate . The process can be summarized as follows:
Coupling Step: The initial coupling of alpha-aminoglutarimide hydrochloride with methyl 2-bromomethyl-3-nitrobenzoate.
Reduction Step: Reduction of the coupled product to form crude lenalidomide.
Recrystallization: Purification of crude lenalidomide through recrystallization to obtain pre-micronized lenalidomide.
Micronization: Final micronization to achieve the desired particle size for pharmaceutical formulations.
Chemical Reactions Analysis
Lenalidomide impurity 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lenalidomide impurity 13 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of lenalidomide, ensuring the safety and efficacy of the pharmaceutical product.
Biology: Research on this compound helps in understanding its biological activity and potential effects on cellular processes.
Medicine: It is crucial in the development and quality control of lenalidomide-based medications, ensuring that impurities are within acceptable limits.
Mechanism of Action
Lenalidomide impurity 13, like lenalidomide, modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. The degradation of these transcription factors results in the inhibition of multiple myeloma cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Lenalidomide impurity 13 is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
These compounds differ in their specific molecular targets, mechanisms of action, and therapeutic applications, highlighting the uniqueness of this compound in pharmaceutical research and development.
Properties
IUPAC Name |
5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c14-11(17)5-4-10(13(19)20)15-6-8-7(12(15)18)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,17)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSMBGQHOFVJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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